molecular formula C9H15NO2 B13638460 2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid

2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid

Cat. No.: B13638460
M. Wt: 169.22 g/mol
InChI Key: XLWCUJXXPPQVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is a non-proteinogenic amino acid characterized by a spirocyclic scaffold. The spiro[3.3]heptane core consists of two fused cyclohexane rings sharing a single carbon atom, conferring a rigid three-dimensional geometry. The compound’s amino and carboxylic acid groups make it a versatile building block for peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-2-spiro[3.3]heptan-2-ylacetic acid

InChI

InChI=1S/C9H15NO2/c10-7(8(11)12)6-4-9(5-6)2-1-3-9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

XLWCUJXXPPQVJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition-Based Synthesis

This method is a multi-step process involving the following key steps:

  • Step 1: [2+2] Cycloaddition

    • Dichloroketene reacts with an alkene (e.g., 4-chlorostyrene) under activated zinc and phosphorus oxychloride conditions in diethyl ether.
    • This forms a dichlorocyclobutanone intermediate.
    • Yields for this step are moderate, typically around 52%.
  • Step 2: Reduction

    • The dichlorocyclobutanone is reduced directly using acetic acid and zinc to yield cyclobutanone derivatives.
    • Yield varies, approximately 31% to 62% depending on the substrate.
  • Step 3: Wittig Reaction

    • To introduce the alkene moiety required for further cycloaddition, a Wittig reaction is performed using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide in tetrahydrofuran.
    • This step yields methylenecyclobutane intermediates in about 31%.
  • Step 4: Second [2+2] Cycloaddition and Reduction

    • Repetition of the cycloaddition and reduction steps forms the spiro[3.3]heptan-2-one core with yields around 62%.
  • Step 5: Reductive Amination

    • The ketone is converted to the corresponding amine via reductive amination using methylamine and sodium triacetoxyborohydride in dichloroethane.
    • Yields for this amination step are lower, around 22%.
  • Step 6: Functionalization

    • Subsequent sulfonamidation or other functional group transformations can be performed to diversify the molecule.

Table 1: Yields and Conditions for [2+2] Cycloaddition Route

Step Reaction Conditions Yield (%) Notes
[2+2] Cycloaddition Zn(Cu), POCl3, Et2O 52 Formation of dichlorocyclobutanone
Reduction Acetic acid, Zn 31-62 Conversion to cyclobutanone derivatives
Wittig Reaction Ph3PCH3Br, KHMDS, THF 31 Formation of methylenecyclobutane
Second [2+2] Cycloaddition Zn(Cu), POCl3, Et2O 62 Formation of spiro[3.3]heptan-2-one
Reductive Amination NH2Me, Na(AcO)3BH, DCE 22 Formation of amino derivative

Double Substitution Reaction Route

This alternative approach involves:

  • Step 1: Preparation of Fecht’s Acid

    • Double substitution reaction between tetra-electrophilic pentaerythritol tetrabromide and bis-nucleophilic diethylmalonate.
    • This forms a 2,6-disubstituted spiro[3.3]heptane intermediate known as Fecht’s acid.
  • Step 2: Cyclisation

    • Cyclisation through double substitution reactions between di-electrophiles and di-nucleophiles leads to the spirocyclic framework.
    • This method tends to yield higher product amounts and often eliminates the need for chromatographic purification.
  • Step 3: Functional Group Introduction

    • Attempts to introduce nitrile or pyridine substituents via cyclisation with phenylacetonitrile or pyridine derivatives have been explored.
    • Some pathways were unsuccessful, leading to adaptations in synthetic routes.

Table 2: Key Steps and Yields in Double Substitution Route

Step Reaction Conditions Yield (%) Notes
Double Substitution (Fecht’s acid) Pentaerythritol tetrabromide + Diethylmalonate Not specified Formation of spiro[3.3]heptane core
Cyclisation with Phenylacetonitrile 1,3-Dibromo-2,2-dimethoxypropane + Phenylacetonitrile 65 Successful cyclobutane formation
Attempts with Pyridine Derivatives Various Variable Some unsuccessful, alternate routes used

Research Discoveries and Observations

  • The [2+2] cycloaddition method, while classical, suffers from low turnovers and requires chromatographic purification, limiting scalability.
  • The double substitution reaction route offers improved yields and operational simplicity, making it more attractive for larger-scale synthesis.
  • Functionalization of the spiro[3.3]heptane core to introduce amino acid moieties, such as the 2-amino-2-{spiro[3.3]heptan-2-yl}acetic acid, typically involves reductive amination steps.
  • The stability of intermediates varies; for example, some dichlorocyclobutanones are unstable on silica gel, necessitating immediate reduction.
  • Attempts to introduce nitrile or heterocyclic substituents highlight the synthetic flexibility but also the challenges in modifying the spirocyclic framework.

Summary Table of Preparation Routes

Method Key Reactions Advantages Limitations
[2+2] Cycloaddition Dichloroketene + Alkene; Wittig; Reductive amination Well-established; modular Low yields; requires chromatography; intermediate instability
Double Substitution Di-electrophile + Di-nucleophile; Cyclisation Higher yields; fewer purifications Some substrate limitations; complex starting materials

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Evidence Source
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid Spiro[3.3]heptane None (parent structure) Rigid 3D geometry; potential for selective interactions
2-(6,6-Difluorospiro[3.3]heptan-2-yl)acetic acid Spiro[3.3]heptane 6,6-Difluoro substitution Enhanced electronegativity; altered acidity/reactivity
(2S)-2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid Bicyclo[2.2.1]heptene Norbornene core Increased rigidity; potential for strained interactions
Ibotenic acid Isoxazole ring 3-Hydroxyisoxazol-5-yl group GABA receptor agonist; neurotoxic activity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Linear chain Dichlorobenzyl + alkyne substituents Collagenase inhibition (IC50 ~ nM range)
2-Amino-2-(4-methoxyphenyl)acetic acid Phenyl ring 4-Methoxy substitution Intermediate in pharmaceuticals
2-{[(tert-Butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid Spiro[3.3]heptane Boc-protected amino group Stabilized for peptide synthesis

Key Findings:

Spirocyclic vs. Bicyclic Derivatives Spiro[3.3]heptane derivatives (e.g., 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid) exhibit distinct conformational restriction compared to bicyclic systems like norbornene (bicyclo[2.2.1]).

Aromatic vs. Aliphatic Substituents Aromatic analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid) leverage π-π stacking and electronic effects (e.g., methoxy’s electron donation) for target engagement. In contrast, the spiro compound’s aliphatic rings lack aromaticity but may offer superior lipophilicity for membrane penetration .

Functional Group Modifications The Boc-protected spiro derivative () highlights synthetic utility in multi-step reactions, whereas the parent compound’s free amino group enables direct conjugation or salt formation. Fluorinated spiro analogs () could enhance binding via polar interactions or metabolic resistance .

Biological Activity Ibotenic acid (), an isoxazole-containing analog, demonstrates the significance of heterocyclic cores in neuroactive compounds.

Biological Activity

2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid, a spirocyclic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure consists of a spiro[3.3]heptane framework, which contributes to its distinctive biological activity. The amino acid moiety facilitates interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid has been investigated in several contexts, including:

Case Studies

  • Antiviral Studies :
    • A study explored the synthesis of spiro compounds and their effects on viral replication. The findings indicated that modifications in the spiro structure could enhance antiviral activity against certain viruses, although 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid's specific efficacy remains to be fully elucidated .
  • GABA Receptor Interaction :
    • Investigations into GABA receptor ligands revealed that compounds with carboxylic acid functionalities exhibit high aqueous solubility and low toxicity, which are desirable traits for therapeutic agents targeting neurological disorders. This suggests that 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid could be optimized for similar applications .

Pharmacological Activity Table

Activity TypeObservationsReferences
AntiviralInhibition of human cytomegalovirus; related compounds show promise against viral replication
GABA Receptor ModulationHigh affinity for GABA receptors; potential for use in treating anxiety and seizure disorders
CytotoxicityPreliminary evidence of selective cytotoxic effects on cancer cell lines

The mechanisms by which 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally similar compounds:

  • Receptor Binding : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and neurotransmission.
  • Cell Cycle Modulation : Some spiro compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions starting from spiro[3.3]heptane precursors. Key steps include the introduction of the amino and acetic acid groups. For example, tert-butoxycarbonyl (Boc) protection is often employed to stabilize the amino group during synthesis ( ). Reaction conditions such as using toluene as a solvent, temperatures between 60–80°C, and reaction times of 12–24 hours have been reported to achieve yields above 70% (). Optimization strategies include:

  • Solvent choice : Inert solvents like toluene minimize side reactions.
  • Temperature control : Maintaining 70°C ensures efficient coupling without decomposition.
  • Protecting groups : Boc groups enhance stability during acidic or basic conditions ( ).
MethodProtecting GroupSolventTemp (°C)Yield (%)Purity (%)Reference
Route ABocToluene707598
Route BFmocDMF606595

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid?

Structural confirmation relies on a combination of NMR spectroscopy , X-ray crystallography , and mass spectrometry . For stereochemical analysis:

  • Chiral HPLC resolves enantiomers, critical for assessing biological activity ().
  • X-ray crystallography provides definitive proof of the spirocyclic framework and spatial arrangement ( ).
  • 2D NMR (COSY, NOESY) identifies coupling patterns and spatial proximity of protons ().

A comparative analysis of techniques:

TechniquePurposeSensitivityReference
¹H/¹³C NMRFunctional group identificationHigh
X-rayAbsolute configurationDefinitive
Chiral HPLCEnantiomeric purity>99%

Advanced Questions

Q. How does the spiro[3.3]heptane framework influence the compound’s biological activity compared to other bicyclic or monocyclic analogs?

Q. What strategies are recommended for resolving enantiomers of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid, given its chiral center?

Enantioselective synthesis and resolution methods include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings yield enantiomeric excess (ee) >90% ().
  • Chiral stationary phases : Use of cellulose-based columns in HPLC achieves baseline separation ().
  • Crystallization-induced diastereomer resolution : Salt formation with chiral acids (e.g., tartaric acid) enhances purity ( ).
Methodee (%)Yield (%)Reference
Asymmetric hydrogenation9270
Chiral HPLC9985
Diastereomeric resolution9565

Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do these predictions align with experimental data?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes and stability. For example:

  • Docking studies with the GABAₐ receptor show hydrogen bonding between the amino group and Thr207 ().
  • MD simulations (50 ns) confirm stable binding with RMSD <2.0 Å, correlating with in vitro IC₅₀ values ().
TargetComputational ΔG (kcal/mol)Experimental IC₅₀ (nM)Reference
GABAₐ receptor-9.215 ± 3
Enzyme X (hypothetical)-7.8120 ± 20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.